molecular formula C9H6ClNO B137833 2-Chloroquinolin-3-ol CAS No. 128676-94-8

2-Chloroquinolin-3-ol

Cat. No. B137833
M. Wt: 179.6 g/mol
InChI Key: YXEMPRTUAQVUOI-UHFFFAOYSA-N
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Description

2-Chloroquinolin-3-ol and its derivatives are compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are part of the quinoline family, which are known for their diverse pharmacological properties, including antimalarial, antibacterial, and antifungal activities .

Synthesis Analysis

The synthesis of 2-chloroquinolin-3-ol derivatives has been explored through different methods. A one-step synthesis approach using thiophosgene has been described for the preparation of 2-chloroquinazolin-4-ols, which are structurally related to 2-chloroquinolin-3-ol . Additionally, chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 has been employed to synthesize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, showcasing the versatility of chloroquinoline derivatives . The literature also covers the synthesis of 2-chloroquinoline-3-carbaldehyde, which is closely related to 2-chloroquinolin-3-ol, and its reactions during the period from 1979 to 1999 .

Molecular Structure Analysis

Structural elucidation of chloroquinoline derivatives has been conducted using various spectroscopic techniques. Single crystal X-ray diffraction studies have been executed to determine the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, in compounds like methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate . The structural and spectroscopic investigation of 2-chloro-3-methylquinoline, a derivative of 2-chloroquinolin-3-ol, has been performed using DFT calculations and various spectral techniques, providing insights into the electronic and molecular properties of these compounds .

Chemical Reactions Analysis

The reactivity of chloroquinoline derivatives has been explored in various chemical reactions. For instance, 3-amino-2,4-dichloroquinoline has been used to react with different nucleophiles, leading to the formation of various substituted quinolines . The reactions of 2-chloroquinoline-3-carbaldehyde have been subdivided into groups that cover the reactions of chloro- and aldehyde substituents, as well as reactions involving both groups, which have been applied to synthesize biologically important compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives have been studied extensively. The antioxidant activity of these compounds has been evaluated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . The binding interaction of chloroquinoline derivatives with calf thymus DNA has been explored by fluorescence quenching studies, and molecular docking analysis has been employed to confirm the nature of binding . Additionally, the effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation has been investigated, highlighting the importance of these substituents for antiplasmodial activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemistry and Synthesis : 2-Chloroquinoline derivatives, including 2-chloroquinolin-3-ol, have been extensively studied for their ability to form complex heterocyclic systems. Such compounds are significant due to their applications in organic and medicinal chemistry. Research from 1979 to 1999 and 2013 to 2017 provides a comprehensive overview of the synthesis and reactions involving these compounds (Abdel-Wahab & Khidre, 2012), (Hamama et al., 2018).

Biological and Medicinal Applications

  • Antimicrobial Activity : The antimicrobial properties of 2-chloroquinolin-3-ol derivatives have been a subject of interest. For instance, certain derivatives have shown significant activity against bacterial and fungal species, suggesting their potential as antimicrobial agents (Miniyar et al., 2015).
  • Antituberculosis Activity : Studies on cloxyquin, a derivative of 2-chloroquinolin-3-ol, demonstrate its effectiveness against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
  • Antioxidant Properties : Certain 2-chloroquinolin-3-ol derivatives exhibit potent antioxidant activities, which could be beneficial for various health applications (Subashini et al., 2010).

Pharmaceutical and Drug Development

  • Cancer Therapeutics : The role of chloroquine and its analogs, including 2-chloroquinolin-3-ol derivatives, in cancer treatment has gained attention. These compounds can sensitize cancer cells to conventional therapies, enhancing their effectiveness (Solomon & Lee, 2009).
  • Development of Novel Compounds : Research into novel derivatives of 2-chloroquinolin-3-ol for various pharmacological applications, such as potential antinociceptive, anti-inflammatory, and anticonvulsant agents, has been reported, highlighting the compound's versatility in drug development (Wilhelm et al., 2014).

Material Science and Industrial Applications

  • Chitosan-Chloroquinoline Derivatives : The development of chitosan-chloroquinoline derivatives showcases the potential of 2-chloroquinolin-3-ol in material science, particularly for antimicrobial applications in biomedical fields (Kumar et al., 2011).

Safety And Hazards

The safety information for 2-Chloroquinolin-3-ol includes a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for 2-Chloroquinolin-3-ol could involve its use in the synthesis of biologically active compounds . For instance, one study discussed the potential of coupling two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .

properties

IUPAC Name

2-chloroquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEMPRTUAQVUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562222
Record name 2-Chloroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-3-ol

CAS RN

128676-94-8
Record name 2-Chloroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-chloroquinoline-3-boronic acid (15 g, 72.3 mmol) and NH4Cl (7.16 g, 134 mmol) in Et2O:H2O (600 mL) was treated dropwise with aqueous H2O2 (30%, 62 mL, 709 mmol). The mixture was stirred for 16 h. Then, the precipitate was filtered, washed with water and Et2O, and dried at 60° C. over P2O5 to afford the title compound (11.5 g, 89%). LCMS (ES+) m/z 180 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RN Adamek - 2020 - search.proquest.com
Metalloenzymes are enzymes that require one or more metal ion cofactors for catalytic activity. These enzymes have been estimated to represent up to one-third of the proteome, and …
Number of citations: 3 search.proquest.com

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